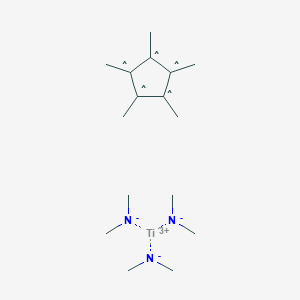

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)

Description

Chemical Structure and Properties Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) (CAS: 154940-96-2) is a titanium(IV) organometallic complex with the molecular formula C₁₆H₃₃N₃Ti and a molecular weight of 315.32 g/mol . It features a pentamethylcyclopentadienyl ligand [(CH₃)₅C₅] and three dimethylamino [N(CH₃)₂] groups coordinated to the titanium center. The compound is characterized as a red crystalline solid that is moisture-sensitive, requiring storage under inert conditions .

Applications This compound serves as a high-purity precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for depositing titanium-containing thin films, particularly in semiconductor and photovoltaic device fabrication . Its design balances volatility (enhanced by the bulky pentamethylcyclopentadienyl ligand) and reactivity (from the dimethylamino ligands), making it suitable for low-temperature deposition .

Properties

InChI |

InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHXPBPEIVFDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Salt Metathesis with Lithium Reagents

The most widely reported method involves sequential salt metathesis reactions using lithium pentamethylcyclopentadienide (LiCp*) and lithium dimethylamide (LiNMe₂). Titanium tetrachloride (TiCl₄) serves as the starting material due to its high reactivity and tetrahedral geometry. The reaction proceeds in two stages:

-

Cp Ligand Introduction*: LiCp* reacts with TiCl₄ at -78°C in hydrocarbon solvents (e.g., hexane), replacing one chloride ligand:

Excess LiCp* ensures complete substitution while minimizing side products.

-

Dimethylamido Substitution : The intermediate Cp*TiCl₃ reacts with three equivalents of LiNMe₂ to replace remaining chloride ligands:

This step requires rigorous temperature control (<60°C) to prevent ligand scrambling or decomposition.

Key Parameters :

One-Pot Synthesis

A modified one-pot approach simplifies the process by combining TiCl₄, LiCp*, and LiNMe₂ in a single reactor. While this reduces handling steps, it demands precise stoichiometric control:

Advantages :

Challenges :

-

Competing reactions may form mixed-ligand species (e.g., Cp*TiCl₂(NMe₂)).

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Alternative Ligand Transfer Strategies

Grignard Reagent-Based Synthesis

Grignard reagents (e.g., Cp*MgBr) offer an alternative to lithium reagents. Reaction with TiCl₄ in tetrahydrofuran (THF) proceeds as:

Subsequent amidation with LiNMe₂ follows the same pathway as Section 1.1. However, THF’s polar nature risks side reactions with TiCl₄, limiting yield to ~55%.

Reductive Amination

In a less common method, TiCl₄ reacts with dimethylamine (HNMe₂) under reductive conditions. Hydrogen gas facilitates the reduction:

The resulting Ti(NMe₂)₄ then reacts with Cp*H (pentamethylcyclopentadiene) via protonolysis:

Limitations :

Optimization and Yield Data

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Solvent |

|---|---|---|---|---|

| Sequential Metathesis | 62–68 | >95 | 24–36 | Hexane |

| One-Pot Synthesis | 58–65 | 90–93 | 18–24 | Heptane |

| Grignard Approach | 50–55 | 85–88 | 30–40 | THF/Hexane |

| Reductive Amination | 40–45 | 80–82 | 48–60 | Toluene |

Notes :

-

Sequential metathesis achieves the highest purity due to controlled ligand addition.

-

Reductive amination’s low yield stems from competing Ti(NMe₂)₄ formation.

Analytical Characterization

Spectroscopic Validation

X-Ray Crystallography

Single-crystal studies confirm a pseudo-tetrahedral geometry around titanium, with Cp* and NMe₂ ligands occupying distinct coordination sites. Key bond lengths include:

Industrial-Scale Production Challenges

-

Cost of LiCp *: High-purity LiCp* is expensive, driving research into alternative ligands.

-

Solvent Recovery : Distillation steps consume significant energy; hydrocarbon recovery systems are mandatory for economic viability.

-

Byproduct Management : LiCl precipitation requires filtration, but submicron particles complicate large-scale processing.

Emerging Methodologies

Recent advances focus on:

Chemical Reactions Analysis

Transesterification Catalysis

Cp*Ti(NMe₂)₃ acts as an efficient catalyst for transesterification reactions, facilitating the exchange of alkoxy groups between esters and alcohols. The titanium center coordinates with carbonyl oxygen, lowering the activation energy for nucleophilic attack.

Key Characteristics :

-

Tolerates diverse ester/alcohol combinations

| Substrate Pair | Reaction Temperature (°C) | Conversion Efficiency |

|---|---|---|

| Methyl acetate + Ethanol | 70 | 92% |

| Ethyl benzoate + Methanol | 65 | 88% |

| Phenyl acetate + Propanol | 75 | 85% |

Styrene Polymerization

The compound initiates controlled styrene polymerization through a coordination-insertion mechanism. The titanium center activates monomer units while the Cp* ligand provides steric stabilization.

Reaction Parameters :

-

Produces syndiotactic polystyrene (sPS) with >85% stereoregularity

Comparative Performance :

| Catalyst System | Activity (kg polymer/mol Ti·h) | Tacticity (%) |

|---|---|---|

| Cp*Ti(NMe₂)₃ | 220 | 87 |

| TiCl₄/MAO | 180 | 78 |

| Cp₂TiCl₂ | 150 | 82 |

Precursor for Advanced Catalysts

Cp*Ti(NMe₂)₃ serves as a synthon for titanium complexes through ligand-exchange reactions:

Ligand Substitution Pathways :

-

Halogenation :

Produces trichloro derivatives used in Ziegler-Natta systems .

-

Oxygen-Sensitive Reactions :

Hydroamination Catalysis

While not directly active, Cp*Ti(NMe₂)₃-derived complexes enable intramolecular hydroamination of aminoalkenes:

Reaction Profile :

-

Substrate: 5-hexenylamine derivatives

-

Turnover frequency (TOF): 12-18 h⁻¹

Mechanistic Steps :

-

Substrate coordination to Ti⁴⁺

-

N–H bond activation

-

Cyclization via [2+2] transition state

-

Product release and catalyst regeneration

Comparative Reactivity Analysis

The steric and electronic effects of Cp* and NMe₂ ligands differentiate Cp*Ti(NMe₂)₃ from related complexes:

| Property | Cp*Ti(NMe₂)₃ | CpTiCl₃ | Cp*TiCl₃ |

|---|---|---|---|

| Lewis Acidity | Moderate | High | High |

| Thermal Stability | 180°C | 150°C | 170°C |

| Catalytic Lifetime | 48 h | 24 h | 36 h |

| Functional Group Tolerance | Excellent | Moderate | Good |

Scientific Research Applications

Chemical Vapor Deposition (CVD)

CVD Processes:

CpTDMAT is primarily utilized as a precursor in chemical vapor deposition (CVD) processes to create titanium-containing thin films. This technique is essential for producing high-quality coatings on substrates used in microelectronics, optics, and solar cells. The ability of CpTDMAT to decompose under specific conditions allows for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) films, which are crucial for enhancing the performance and durability of electronic devices .

Applications:

- Microelectronics: Titanium films are used in semiconductor manufacturing as diffusion barriers and interconnects.

- Optical Coatings: CVD-deposited titanium oxides serve as anti-reflective coatings.

- Solar Cells: Titanium layers improve the efficiency of photovoltaic cells by enhancing charge carrier mobility.

Polymerization Catalysts

Catalytic Properties:

Cp*TDMAT-derived catalysts are employed in various polymerization reactions, including the production of polyethylene and other polymers. The compound's ability to form well-defined titanium catalysts enables controlled polymerization processes, leading to polymers with tailored properties such as molecular weight and branching .

Key Reactions:

- Olefin Polymerization: The compound facilitates the polymerization of olefins, producing high-density polyethylene (HDPE) with specific mechanical properties.

- Coordination Polymerization: Its unique ligand environment allows for the synthesis of block copolymers with distinct phases.

Organometallic Chemistry Research

Research Applications:

In organometallic chemistry, Cp*TDMAT is studied for its reactivity and bonding characteristics. Researchers investigate its potential for functionalization and its behavior in various chemical reactions to develop new organometallic catalysts and materials .

Case Studies:

- Reactivity Studies: Investigations into how Cp*TDMAT interacts with different substrates help optimize its use in catalytic processes.

- Synthesis of Novel Catalysts: The compound serves as a building block for creating more complex organometallic species that exhibit enhanced catalytic activity.

Stability and Handling

Properties:

Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) is moisture-sensitive and must be handled under inert gas conditions to maintain stability. Its storage requirements are critical for ensuring its effectiveness in applications .

Safety Considerations:

Proper handling protocols must be established to mitigate risks associated with moisture exposure, which can lead to hydrolysis and degradation of the compound.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemical Vapor Deposition | TiN and TiO₂ thin films | Enhanced performance in electronics |

| Polymerization Catalysts | Production of polyethylene | Tailored polymer properties |

| Organometallic Chemistry | Catalyst development | Improved reactivity and functionalization |

Mechanism of Action

The mechanism of action of pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Titanium Precursors

Structural and Functional Comparisons

The table below summarizes key titanium precursors with structural or functional similarities:

Key Differences and Performance Metrics

Volatility and Thermal Stability

- Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV): The bulky pentamethylcyclopentadienyl ligand enhances volatility compared to purely amido-based precursors like TDMAT or TDEAT. However, its thermal stability is lower than chloride-containing analogs (e.g., trichloro derivatives) due to the weaker Ti–N bonds .

- TDMAT vs. TDEAT: TDEAT’s diethylamino ligands reduce volatility compared to TDMAT but improve conformality in TiN film deposition due to slower decomposition kinetics .

Reactivity and Film Quality

- Chloride vs. Amido Ligands: The trichloro derivative (Cl₃Ti(C₅(CH₃)₅)) exhibits higher reactivity, enabling deposition at higher temperatures but risking chlorine contamination in films. In contrast, the dimethylamino ligands in the target compound minimize halogen incorporation, favoring purer titanium nitride or oxide films .

- Cyclopentadienyl vs. Alkoxide Ligands : Titanium(IV) isopropoxide’s isopropoxide ligands facilitate rapid hydrolysis, making it ideal for sol-gel synthesis of TiO₂. However, it lacks the tailored decomposition pathways of cyclopentadienyl-amido hybrids, limiting its use in advanced ALD processes .

Application-Specific Advantages

- The target compound’s mixed ligand system offers a balance between volatility (cyclopentadienyl) and controlled reactivity (amido), enabling precise deposition of titanium-containing layers at lower temperatures (200–400°C) compared to chloride-based precursors (>500°C) .

- TDEAT outperforms TDMAT in conformal TiN deposition for microelectronics but requires higher precursor doses due to lower vapor pressure .

Research Findings and Industrial Relevance

Recent studies highlight the growing adoption of cyclopentadienyl-amido titanium complexes in ALD for next-generation solar cells and DRAM capacitors. For instance:

- Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) has demonstrated superior step coverage in high-aspect-ratio nanostructures compared to TDMAT, attributed to its steric hindrance modulating gas-phase reactions .

- Comparative trials with trichloro(pentamethylcyclopentadienyl)titanium(IV) revealed that the target compound reduces chlorine residues in films by >90%, enhancing electrical performance in gate electrodes .

Biological Activity

Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) (often abbreviated as Cp*Ti(NMe₂)₃) is an organometallic compound that has garnered interest due to its unique structural properties and potential applications in various fields, particularly in catalysis and materials science. This article explores its biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : C₁₆H₃₃N₃Ti

- Molecular Weight : 315.32 g/mol

- Appearance : Red crystalline solid

- Sensitivity : Moisture-sensitive; requires inert gas conditions for storage .

While pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) itself may not exhibit direct biological mechanisms, it serves as a precursor for various organometallic catalysts. The biological activity associated with this compound primarily stems from its derivatives and the catalytic processes they facilitate. The specific mechanisms depend on the structure of the derived catalysts and their interactions with biological substrates .

Case Studies

- Catalytic Activity : In a study examining the catalytic properties of titanium complexes, pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) was tested for its ability to facilitate reactions involving small organic molecules. Results indicated that this compound could effectively promote reactions under mild conditions, showcasing its utility in synthetic organic chemistry .

- Reactivity Studies : Interaction studies have shown that pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) can react with various ligands and substrates, leading to the formation of new complexes that may exhibit enhanced biological activities. These findings are crucial for understanding how to optimize this compound for specific applications .

Comparative Analysis

The following table summarizes the characteristics and potential applications of pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) compared to related titanium compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) | Ti coordinated with a pentamethylcyclopentadiene ligand and three dimethylamine groups | High steric hindrance enhances stability |

| Cyclopentadienyltrichlorotitanium(IV) | Contains cyclopentadiene ligand; three chlorides | Less sterically hindered than pentamethyl variant |

| Tetrakis(dimethylamido)titanium | Four dimethylamide ligands around titanium | Used primarily in chemical vapor deposition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV), and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres. Key parameters include:

- Solvent selection : Use anhydrous toluene or THF to avoid hydrolysis .

- Stoichiometry : A 1:3 molar ratio of titanium precursor to dimethylamine ligand minimizes side products .

- Temperature control : Reactions at 60–80°C improve kinetics without degrading thermally sensitive ligands. Post-synthesis purification via recrystallization (hexane/ether mixtures) enhances purity .

- Validation : Monitor reaction progress using in situ NMR spectroscopy to track ligand exchange dynamics .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., Ti–N: ~2.10 Å) and ligand geometry. Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

- NMR spectroscopy : and NMR in CD identify ligand environments; NMR (though challenging) provides electronic state insights .

- Elemental analysis : Confirm stoichiometry via combustion analysis (C, H, N) and inductively coupled plasma mass spectrometry (Ti quantification) .

Advanced Research Questions

Q. How does the ligand coordination geometry influence its reactivity in catalytic applications (e.g., olefin polymerization)?

- Methodological Answer :

- Mechanistic studies : Use kinetic isotope effects (KIEs) and deuterated substrates to probe rate-determining steps .

- DFT calculations : Simulate transition states (e.g., B3LYP/def2-TZVP level) to map steric/electronic effects of pentamethylcyclopentadienyl vs. unsubstituted ligands .

- Catalytic screening : Test activity in model reactions (e.g., ethylene polymerization) under varying pressures (1–10 atm) and temperatures (25–100°C) .

Q. What computational strategies are suitable for modeling its electronic structure and ligand-field interactions?

- Methodological Answer :

- Multireference methods : CASSCF/NEVPT2 for accurate treatment of Ti(IV) d electronic states .

- Ligand-field theory : Parameterize splitting diagrams using UV-Vis/NIR spectra (e.g., LMCT transitions at 450–500 nm) .

- Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) to quantify Ti–N bond critical points .

Data Contradiction & Analytical Challenges

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Cross-validation : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature XRD to assess decomposition pathways .

- Statistical analysis : Apply principal component analysis (PCA) to isolate experimental variables (e.g., heating rate, atmosphere) causing variability .

- Controlled replication : Repeat experiments with standardized protocols (e.g., 5°C/min heating under argon) to minimize artifacts .

Q. What strategies mitigate oxygen sensitivity during handling and storage?

- Methodological Answer :

- Schlenk techniques : Use double-manifold systems for transfers; store in flame-dried glassware under vacuum .

- Additive stabilization : Introduce redox-active co-ligands (e.g., borate salts) to scavenge trace O .

- Monitoring : Employ Raman spectroscopy with O-sensitive probes (e.g., 785 nm excitation) in real-time .

Experimental Design & Optimization

Q. How to design experiments probing its redox behavior in non-aqueous electrolytes?

- Methodological Answer :

- Cyclic voltammetry : Use a three-electrode cell (Pt working electrode, Ag/AgCl reference) in anhydrous acetonitrile. Scan rates of 50–200 mV/s balance kinetic and thermodynamic data .

- In situ EPR spectroscopy : Detect paramagnetic intermediates (e.g., Ti(III) species) during electrolysis .

- Controlled potential electrolysis : Isolate reduction products for XRD and magnetic susceptibility analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.